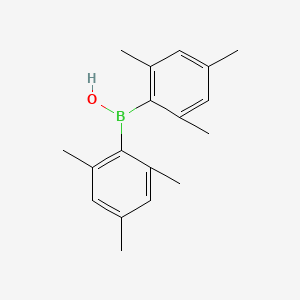
Dimesitylboronsäure
Übersicht
Beschreibung
Dimesitylborinic acid is a chemical compound with the linear formula [(CH3)3C6H2]2BOH . It has a molecular weight of 266.19 .
Molecular Structure Analysis
The molecular structure of Dimesitylborinic acid is represented by the formula [(CH3)3C6H2]2BOH . This indicates that the molecule consists of two mesityl groups (1,3,5-trimethylbenzene) attached to a boron atom, which is also attached to a hydroxyl group.
Physical And Chemical Properties Analysis
Dimesitylborinic acid is a solid substance . It has a melting point range of 144 - 146 °C . The molecular weight of Dimesitylborinic acid is 266.19 g/mol .
Wissenschaftliche Forschungsanwendungen
Sensoranwendungen
Dimesitylboronsäure wird häufig in Sensoranwendungen eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagieren kann. Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Verbindung kann an der Grenzfläche des Sensormaterials oder innerhalb der Massenprobe eingesetzt werden, was Vielseitigkeit in den Detektionsmethoden bietet .
Biologische Markierung
Die Boronsäuregruppe von this compound ermöglicht die Markierung biologischer Moleküle. Dies ist besonders nützlich bei der Untersuchung zellulärer Prozesse und Protein-Interaktionen, wobei die markierten Verbindungen verfolgt und quantifiziert werden können .
Proteinmanipulation und -modifikation
Forscher verwenden this compound zur Proteinmanipulation und -modifikation. Die Wechselwirkung der Verbindung mit Proteinen kann zu Veränderungen der Proteinfunktion oder -stabilität führen, was für das Verständnis der Proteindynamik und die Entwicklung therapeutischer Interventionen von Vorteil ist .
Trennungstechnologien
Im Bereich der Trenntechnik wird this compound verwendet, um Oberflächen zu modifizieren oder funktionalisierte Materialien zu erzeugen, die spezifisch an bestimmte Moleküle binden können, wie z. B. Zucker oder andere diolhaltige Verbindungen. Diese Anwendung ist in der Chromatographie und Elektrophorese von Bedeutung .
Entwicklung von Therapeutika
Die einzigartigen Eigenschaften von this compound werden für die Entwicklung neuer Therapeutika untersucht. Ihre Fähigkeit, mit verschiedenen biologischen Molekülen zu interagieren, macht sie zu einem Kandidaten für das Wirkstoffdesign, insbesondere bei der gezielten Behandlung von Krankheiten, die glykosylierte Proteine oder Enzyme betreffen .
Analytische Methoden
This compound ist ein Baustein für Mikropartikel und Polymere, die in analytischen Methoden verwendet werden. Diese Materialien können so konzipiert werden, dass sie spezifische Wechselwirkungen mit Analyten haben, was zu Fortschritten in der Sensitivität und Spezifität analytischer Techniken führt .
Kontrollierte Freisetzungssysteme
Die Boronsäuregruppe der Verbindung ist entscheidend für die Herstellung von Polymeren für kontrollierte Freisetzungssysteme. Dies hat potenzielle Anwendungen in der Abgabe von Insulin und anderen Medikamenten, die eine präzise Dosierung im Laufe der Zeit erfordern .
Kohlenhydratchemie und Glykobiologie
Schließlich spielt this compound eine entscheidende Rolle in der Kohlenhydratchemie und Glykobiologie. Sie wird für die Analyse, Trennung, den Schutz und die Aktivierung von Kohlenhydraten verwendet, was für das Verständnis komplexer biologischer Systeme und die Synthese von kohlenhydratbasierten Arzneimitteln unerlässlich ist .
Safety and Hazards
Wirkmechanismus
Target of Action
Dimesitylborinic acid is a boronic acid derivative with a unique structure
Mode of Action
The mode of action of Dimesitylborinic acid involves its interaction with its targets. The boron atom in Dimesitylborinic acid can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context of the interaction.
Action Environment
The action, efficacy, and stability of Dimesitylborinic acid could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of Dimesitylborinic acid, as boronic acids are known to undergo pH-dependent transformations . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of Dimesitylborinic acid.
Eigenschaften
IUPAC Name |
bis(2,4,6-trimethylphenyl)borinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTANMHIUXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408354 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20631-84-9 | |
| Record name | Dimesitylborinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


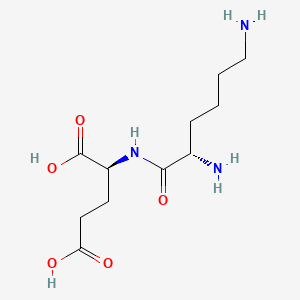

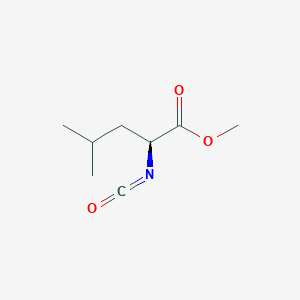

![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
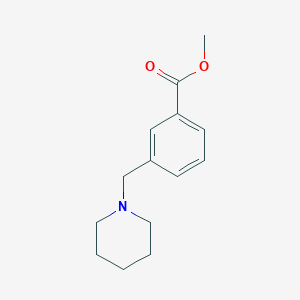
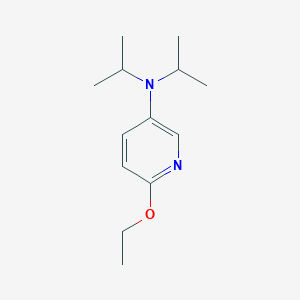

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)

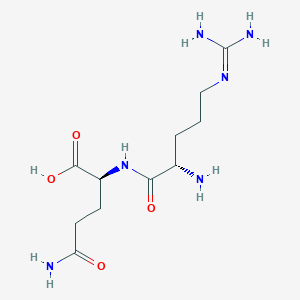
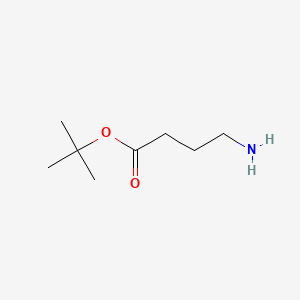
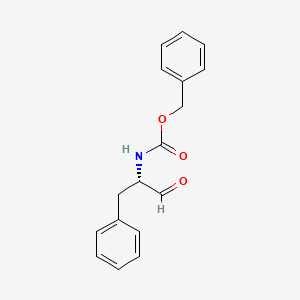
![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)
